molecular formula C10H10Cl2O5S B8693091 Ethyl (4-chlorosulfonyl-2-chloro-phenoxy)-acetate

Ethyl (4-chlorosulfonyl-2-chloro-phenoxy)-acetate

Cat. No. B8693091
M. Wt: 313.15 g/mol
InChI Key: STHJSUZWQUTNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129268B2

Procedure details

A solution of 2-chlorophenol (25.7 g, 200 mmol), potassium carbonate (41.4 g, 300 mmol) and ethyl bromoacetate (35.1 g, 210 mmol) in 2-butanone (240 ml) was stirred at 100° C. for 24 h. The reaction mixture was filtered and evaporated. The residue was dissolved in toluene (100 ml), washed with water (3×25 ml), dried and evaporated. The residue (37 g, 172 mmol) was dissolved in dichloromethane (50 ml) and chlorosulfonic acid (93 g, 800 mmol) was added slowly at −10° C. The reaction mixture was stirred at room temperature for 1 h. Ice water (25 ml) was added carefully and the mixture was extracted with dichloromethane (3×100 ml). The combined organic phases were washed with water, dried and evaporated to give crude (4-chlorosulfonyl-2-chloro-phenoxy)-acetic acid ethyl ester as an oil in 47.5 g yield.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
residue
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
93 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].[Cl:22][S:23](O)(=[O:25])=[O:24]>CC(=O)CC.ClCCl>[CH2:20]([O:19][C:17](=[O:18])[CH2:16][O:8][C:3]1[CH:4]=[CH:5][C:6]([S:23]([Cl:22])(=[O:25])=[O:24])=[CH:7][C:2]=1[Cl:1])[CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
25.7 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Name
Quantity
41.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
35.1 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
240 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
residue
Quantity
37 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
93 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Four
Name
Ice water
Quantity
25 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (100 ml)
WASH
Type
WASH
Details
washed with water (3×25 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (3×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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